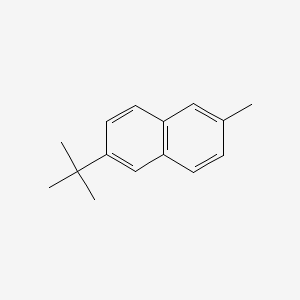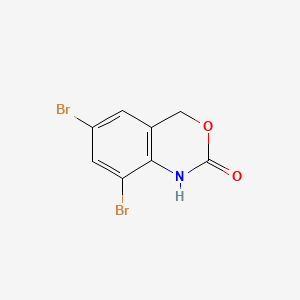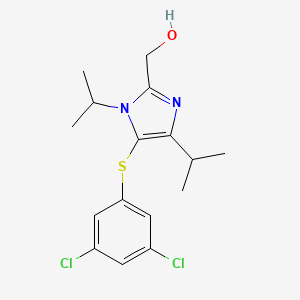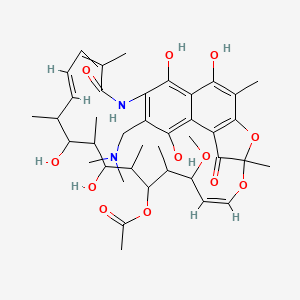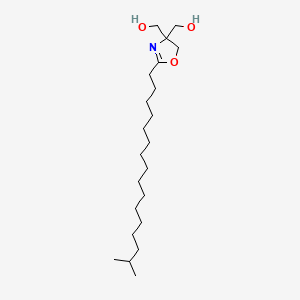
2-(15-Methylhexadecyl)-2-oxazoline-4,4-dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(15-Methylhexadecyl)-2-oxazoline-4,4-dimethanol is a complex organic compound characterized by its unique structure, which includes an oxazoline ring and a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15-Methylhexadecyl)-2-oxazoline-4,4-dimethanol typically involves the reaction of 15-methylhexadecanol with oxazoline derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the oxazoline ring. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for efficiency and yield. This may include the use of continuous flow reactors, advanced catalysts, and automated monitoring systems to ensure consistent quality and high production rates.
Análisis De Reacciones Químicas
Types of Reactions
2-(15-Methylhexadecyl)-2-oxazoline-4,4-dimethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The long alkyl chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(15-Methylhexadecyl)-2-oxazoline-4,4-dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying membrane interactions and protein binding.
Industry: Used in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism by which 2-(15-Methylhexadecyl)-2-oxazoline-4,4-dimethanol exerts its effects is primarily through its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, while the oxazoline ring can interact with protein active sites. This dual functionality makes it a versatile compound for various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(15-Methylhexadecyl)oxetan-2-ol
- 4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol
Uniqueness
Compared to similar compounds, 2-(15-Methylhexadecyl)-2-oxazoline-4,4-dimethanol is unique due to its dual functional groups (oxazoline ring and dimethanol moiety), which provide a combination of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds.
Propiedades
Número CAS |
93841-68-0 |
|---|---|
Fórmula molecular |
C22H43NO3 |
Peso molecular |
369.6 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-2-(15-methylhexadecyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C22H43NO3/c1-20(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21-23-22(17-24,18-25)19-26-21/h20,24-25H,3-19H2,1-2H3 |
Clave InChI |
LLLDDDDBYVCSGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
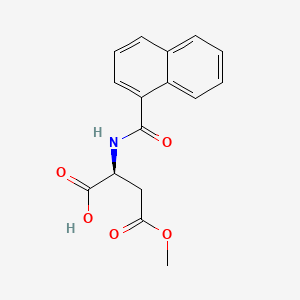
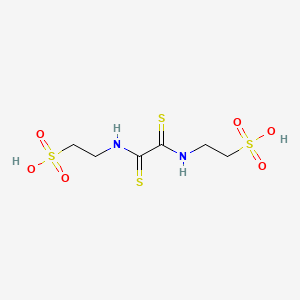
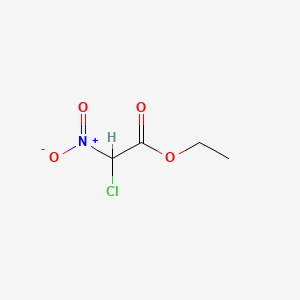

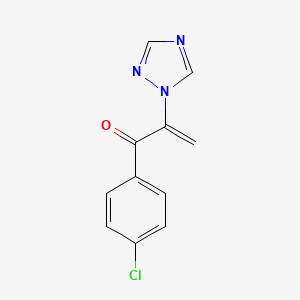
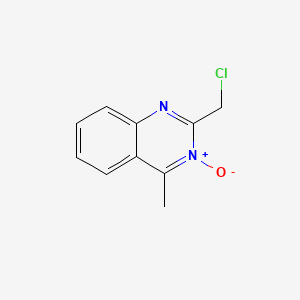
![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)

